NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO-
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Overview
Description
NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- is a heterocyclic compound that features a fused naphthalene and furan ring system.
Preparation Methods
The synthesis of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- can be achieved through several methods. One efficient approach involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). This method avoids the use of expensive catalysts and provides high yields . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Chemical Reactions Analysis
NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, hydrochloric acid, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with arylglyoxals and β-naphthol in the presence of triethylamine results in the formation of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives .
Scientific Research Applications
NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- has several scientific research applications. It is used as a fluorescent label for biomolecules and in peptide synthesis . The compound’s fluorescence properties make it suitable for biochemical measurements, including protein-protein and ligand-receptor interactions . Additionally, it has been studied for its potential use in anticancer and antimicrobial therapies .
Mechanism of Action
The mechanism of action of NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit DNA topoisomerases I and II, which are enzymes involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- can be compared with other similar compounds, such as naphtho[1,2-b]benzofuran derivatives and dibenzo[b,d]furan derivatives. These compounds share similar structural motifs and biological activities . NAPHTHO(2,1-b)FURAN, 5-METHOXY-2-NITRO- is unique due to its specific substitution pattern and fluorescence properties, which make it particularly useful as a fluorescent label .
Properties
CAS No. |
75965-76-3 |
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Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-7-12-10(6-13(18-12)14(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
XRGBBOFMOXFUOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
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